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The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-

coupled receptor (GPCR) that has emerged as a critical player in a diverse range of

physiological and pathological processes.[1][2] Initially identified as an orphan receptor, it is

now recognized as the receptor for the endogenous ligands chemerin and Resolvin E1 (RvE1),

which trigger distinct and sometimes opposing signaling pathways.[1][3] This duality places

ChemR23 at the crossroads of inflammatory responses, immune cell trafficking, and metabolic

regulation, making it an attractive target for therapeutic intervention in various diseases,

including chronic inflammation, obesity, and cancer.[4][5][6] This technical guide provides a

comprehensive overview of the structural biology of the ChemR23 receptor, including its

structure, signaling mechanisms, and the experimental protocols used for its characterization.

I. ChemR23 Structure and Ligand Recognition
The human ChemR23 is a class A GPCR encoded by the CMKLR1 gene.[1] Like other

members of this family, it possesses a canonical seven-transmembrane helical domain

connected by intracellular and extracellular loops. Recent breakthroughs in cryogenic electron

microscopy (cryo-EM) have provided high-resolution structures of the human ChemR23 in

complex with a G protein and a C-terminal nonapeptide of chemerin (chemerin9), offering

unprecedented insights into its activation mechanism.[7][8][9]

The cryo-EM structure reveals that chemerin9 binds in a deep pocket within the

transmembrane bundle.[7][9] The binding is stabilized by a network of hydrophobic and polar
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interactions. Specifically, the C-terminus of the peptide inserts into the pocket, with key

residues making contact with the receptor.[9] This binding mode is distinct from that of classical

chemokines with their receptors, highlighting a unique activation mechanism for ChemR23.[7]

[9]

II. Ligands and Binding Affinities
ChemR23 is primarily activated by two endogenous ligands: the protein chemerin and the lipid

mediator Resolvin E1 (RvE1).

Chemerin: This 16-kDa protein is secreted as an inactive precursor, prochemerin, and

requires proteolytic cleavage at its C-terminus to become fully active.[2] Different proteases

can generate various chemerin isoforms with distinct biological activities. The most active

form, chemerin-157, is a potent chemoattractant for immune cells expressing ChemR23,

such as macrophages and dendritic cells.[2][4] The C-terminal nonapeptide of chemerin

(chemerin9) has been shown to retain full agonistic activity.[7][10]

Resolvin E1 (RvE1): This specialized pro-resolving mediator is derived from the omega-3

fatty acid eicosapentaenoic acid (EPA).[1][11] RvE1 plays a crucial role in the resolution of

inflammation by promoting anti-inflammatory and pro-resolving cellular responses.[11][12]

The binding of these ligands to ChemR23 initiates distinct downstream signaling events,

contributing to the receptor's pleiotropic effects.

Ligand
Receptor/Cell
Type

Assay Type
Affinity
(Kd/IC50/EC50)

Reference

Resolvin E1
Human PMN

membranes

Radioligand

Binding
Kd: 48.3 nM [12]

Resolvin E1
Recombinant

human BLT1

Radioligand

Binding
Kd: 45 nM [12]

Chemerin-

derived peptide

chemR23 in

human CAL1

cells

Calcium

mobilization
EC50: 2.7 µM [13]
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III. Signaling Pathways
ChemR23 primarily couples to the Gi/o family of G proteins.[2] Ligand binding induces a

conformational change in the receptor, leading to the activation of heterotrimeric G proteins and

the initiation of downstream signaling cascades.

A. Chemerin-Induced Signaling
Activation of ChemR23 by chemerin leads to a pro-inflammatory and chemoattractant

response. The signaling cascade involves:

Gαi Activation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[14]

Gβγ Signaling: The dissociated Gβγ dimer can activate various downstream effectors,

including phospholipase C (PLC), which in turn leads to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular

calcium and the activation of protein kinase C (PKC).

MAPK/Akt Pathway: Chemerin binding also triggers the phosphorylation and activation of the

mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2, and the Akt

pathway.[4] These pathways are crucial for cell survival, proliferation, and migration.

Cytokine and Metalloproteinase Production: Downstream of these signaling events,

chemerin stimulation can lead to the production of pro-inflammatory cytokines and matrix

metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[4]
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Chemerin-induced ChemR23 signaling pathway.

B. Resolvin E1-Induced Signaling
In contrast to chemerin, RvE1 binding to ChemR23 initiates a pro-resolving and anti-

inflammatory cascade. This signaling pathway is crucial for the termination of inflammation and

the restoration of tissue homeostasis.[11][15] The key events include:

Gαi Activation: Similar to chemerin, RvE1 binding leads to the activation of Gαi and a

decrease in cAMP levels.
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Inhibition of Pro-inflammatory Pathways: RvE1 signaling can antagonize pro-inflammatory

pathways. For instance, it has been shown to attenuate LTB4-induced NF-κB activation.[12]

Promotion of Phagocytosis: A hallmark of RvE1 action is the enhancement of macrophage

phagocytosis of apoptotic neutrophils, a critical step in the resolution of inflammation.[3][16]

Repolarization of Macrophages: RvE1 can promote the repolarization of pro-inflammatory

M1 macrophages towards a resolution-type phenotype, characterized by increased IL-10

production.[3][16]
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Resolvin E1-induced ChemR23 signaling pathway.

IV. Experimental Protocols
The study of ChemR23 structural biology relies on a variety of sophisticated experimental

techniques. Below are overviews of key methodologies.

A. Cryo-Electron Microscopy (Cryo-EM) for Structure
Determination
Cryo-EM has been instrumental in determining the high-resolution structure of ChemR23.[7][8]

This technique allows for the visualization of protein complexes in their near-native state.
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Experimental workflow for Cryo-EM structure determination.

A universal method for GPCR cryo-electron microscopy structure determination has been

developed that does not require the preparation of GPCR-signaling protein complexes.[17][18]
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This involves a fusion and glue platform to determine the cryo-EM structures of GPCRs in

diverse states.[18]

B. Bioluminescence Resonance Energy Transfer (BRET)
for G Protein Activation
BRET is a powerful technique to monitor protein-protein interactions in living cells, such as the

activation of G proteins by GPCRs.[19][20]
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Experimental workflow for BRET-based G-protein activation assay.

The BRET assay for G protein activation typically involves co-expressing the receptor of

interest with a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Gγ

subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[19] Upon receptor

activation by a ligand, the G protein heterotrimer dissociates, leading to a decrease in the

BRET signal between the donor and acceptor. This change in BRET can be measured in real-

time to determine the kinetics and pharmacology of G protein activation.[19][20]

C. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation,

typically those coupled to Gq or, as in the case of ChemR23's Gβγ signaling, leading to PLC

activation.

Principle: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye

(e.g., Fura-2, Fluo-4). Upon ligand binding and subsequent activation of the PLC-IP3 pathway,

calcium is released from intracellular stores, leading to an increase in fluorescence that can be

detected by a plate reader or microscope.

General Protocol:

Cell Culture: Plate cells expressing ChemR23 in a multi-well plate.

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.

Ligand Addition: Add the ligand of interest at various concentrations.

Signal Detection: Measure the change in fluorescence over time using a fluorometric

imaging plate reader (FLIPR) or a similar instrument.

Data Analysis: Determine the EC50 values for ligand-induced calcium mobilization.

V. Conclusion
The structural and functional characterization of the ChemR23 receptor has unveiled a

complex signaling hub with significant therapeutic potential. The elucidation of its high-

resolution structure provides a solid foundation for structure-based drug design, enabling the
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development of novel agonists and antagonists with improved specificity and efficacy. The

distinct signaling outcomes elicited by chemerin and RvE1 underscore the importance of

understanding biased agonism at this receptor. As research continues to unravel the intricacies

of ChemR23 biology, it holds the promise of yielding new treatments for a wide range of

inflammatory and metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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